molecular formula C11H5Cl2F3N2O B6353114 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152576-85-6

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353114
CAS No.: 1152576-85-6
M. Wt: 309.07 g/mol
InChI Key: VKGLVMFPDCUDMN-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by its unique chemical structure, which includes both chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new materials with specific properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the trifluoromethyl group.

    5-Bromo-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure with a bromo group instead of a chloro group.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-6-2-1-3-7(4-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGLVMFPDCUDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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